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Inhibition Potency of SAR7334

The table below summarizes the half-maximal inhibitory concentration (IC50) values of SAR7334 for

different TRPC channels. A lower IC50 value indicates greater potency [1] [2] [3].

IC50 (Calcium Influx IC50 (Patch- -
Channel Key Finding
Assay) Clamp)
TRPC6 9.5nM [1] [2] 7.9nM [1] [2] Highly potent and primary target [1]
TRPC7 226 nM [1] [2] Not reported ~24 times less potent than TRPC6 [1]
TRPC3 282 nM [1] [2] Not reported ~30 times less potent than TRPC6 [1]
TRPC4/5 No significant inhibition Not applicable Demonstrates selectivity within the TRPC
[1] [2] family [1]

Experimental Protocols for Key Data

The potency data in the table above were generated using standard pharmacological methods. Here are the

detailed experimental protocols as described in the foundational study [1] [2]:

¢ Intracellular Calcium ([Ca?*]i) Measurement (FLIPR Assay)
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o Purpose: To measure the concentration-dependent inhibition of cation channel-mediated
calcium entry into cells.

o Cell Lines: Stable HEK293 cells expressing recombinant human TRPC6 or TRPC7, and CHO
cells expressing TRPC3.

o Procedure: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4). After a 10-
minute incubation with SAR7334 or vehicle, channel activity is stimulated. For TRPC3/6/7,
stimulation is often achieved by applying a membrane-permeable diacylglycerol (DAG) analog,
1-oleoyl-2-acetyl-sn-glycerol (OAG), to directly activate the channels. The fluorescence signal
is monitored using a Fluorometric Imaging Plate Reader (FLIPR) to quantify the calcium influx.
IC50 values are calculated from the concentration-response curves of the inhibitor [1] [2].

¢ Whole-Cell Patch-Clamp Electrophysiology

o Purpose: To directly confirm that SAR7334 blocks the ion current through the TRPC6 channel
itself.

o Method: This technique directly measures the flow of ions (current) across the cell membrane
through TRPC6 channels. The experiment is performed on TRPC6-expressing HEK293 cells.
SAR7334 is applied to the extracellular solution, and its effect on the TRPC6-mediated current
is measured. This provides a direct IC50 value for current blockade, independent of
downstream cellular processes like calcium signaling, confirming the compound's direct action
on the channel [1] [2].

The following diagram illustrates the logical relationship and experimental workflow from channel

activation to measurement of inhibition:
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Context on TRPC Channels and Research Significance

¢ DAG-Sensitive Subfamily: TRPC3, TRPC6, and TRPC7 are grouped together because they are all
directly activated by the second messenger diacylglycerol (DAG), which is generated upon
stimulation of G protein-coupled receptors (GPCRS) or receptor tyrosine kinases coupled to
phospholipase C (PLC) [4] [5] [6].

o Basis for Selectivity: The observed selectivity of SAR7334 (TRPC6 > TRPC7 > TRPC3) is likely due
to subtle differences in the structure of the inhibitor binding site, which for this class of compounds is
located in the voltage-sensor-like domain (VSLD) of the channel [6].

e Research Applications: Due to its potency and bioavailability, SAR7334 has been used as a tool
compound to investigate the role of TRPC6 in various diseases, including focal segmental
glomerulosclerosis (FSGS) [1], hypoxic pulmonary vasoconstriction (HPV) [1] [2], and other
conditions involving dysfunctional calcium signaling.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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